molecular formula C12H17Cl2N3 B6456790 1-methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride CAS No. 2548986-10-1

1-methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B6456790
CAS No.: 2548986-10-1
M. Wt: 274.19 g/mol
InChI Key: UGDZLPVTBKBISF-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride is a high-purity chemical compound supplied for research and development purposes. This benzimidazole derivative features a methyl group at the 1-position and a pyrrolidine ring at the 2-position, forming a hybrid structure with significant potential in medicinal chemistry. Benzimidazole cores are recognized as privileged scaffolds in drug discovery, known for their diverse pharmacological activities . The integration of the pyrrolidine heterocycle enhances the molecular properties, potentially contributing to interactions with biological targets. Related pyrrolidine-benzodiazole structures have been investigated for their neuropharmacological profiles, including potential neuroprotective effects and activity on neurotransmitter systems . Furthermore, such fused heterocyclic systems are of interest in the development of novel therapeutic agents due to their structural similarity to purines, which allows them to interact with various enzymes and receptors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the safety data sheet prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

1-methyl-2-pyrrolidin-3-ylbenzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-15-11-5-3-2-4-10(11)14-12(15)9-6-7-13-8-9;;/h2-5,9,13H,6-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDZLPVTBKBISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Alkylation

  • Reactants : The benzodiazole intermediate is treated with pyrrolidin-3-one and sodium borohydride in a methanol-dichloromethane (DCM) solvent system.

  • Mechanism : The ketone group of pyrrolidin-3-one undergoes imine formation with the benzodiazole’s amine, followed by reduction to the secondary amine.

  • Conditions : Reactions proceed at 0–5°C to suppress over-alkylation, with yields of 65–78%.

Nucleophilic Substitution

  • Leaving Group Activation : Introducing a bromine atom at C2 via electrophilic substitution (using Br2 in acetic acid), followed by displacement with pyrrolidine in the presence of a palladium catalyst.

  • Yield : 60–70%, with challenges in regioselectivity requiring chromatographic purification.

MethodSolventCatalystYield (%)Purity (%)
Reductive AlkylationMeOH/DCMNaBH47895
Nucleophilic SubstitutionDMFPd(OAc)27088

Reductive alkylation is preferred for its operational simplicity and reduced byproduct formation.

Dihydrochloride Salt Formation

The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid:

  • Acidification : Dissolving the free base in ethanol and adding concentrated HCl (37%) dropwise at 0°C.

  • Recrystallization : The precipitated solid is recrystallized from a 1:1 ethanol-water mixture to achieve >99% purity.

Critical Parameters :

  • Stoichiometry : 2.1 equivalents of HCl ensure complete protonation of both amine groups.

  • Temperature : Maintaining 0–5°C during acidification prevents decomposition.

Optimization and Purification Strategies

Impurity Control

  • Byproduct Mitigation : Over-alkylation is minimized by using substoichiometric sodium borohydride (0.5–0.8 equivalents) and low temperatures.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes residual pyrrolidine derivatives.

Solvent Screening

  • Reaction Medium : Methanol-DCM mixtures enhance solubility of intermediates, reducing reaction time by 30% compared to ethanol-based systems.

Comparative Analysis of Methods

Table 3: Overall Process Efficiency

StepPreferred MethodYield (%)Time (h)
Benzodiazole SynthesisDMF/K2CO3 methylation828
Pyrrolidine AdditionReductive alkylation784
Salt FormationEthanol-HCl recrystallization952

The cumulative yield for the optimized route is 58% (0.82 × 0.78 × 0.95), demonstrating robustness for industrial scale-up .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzodiazole ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Basic Information

  • IUPAC Name: 1-Methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride
  • Molecular Formula: C12H21Cl2N3
  • Molecular Weight: 278.22 g/mol
  • CAS Number: 1798745-74-0
  • Appearance: White to off-white powder

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research indicates that compounds similar to 1-methyl-2-(pyrrolidin-3-yl)-1H-benzodiazole dihydrochloride exhibit antidepressant-like effects in animal models. A study demonstrated that its administration led to significant reductions in depressive behaviors, suggesting a mechanism involving serotonin modulation.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its effects on neurotransmitter systems.

Case Study: Effects on Dopamine Receptors

In vitro studies have indicated that this compound may act as a dopamine receptor modulator. This activity is crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of pyrrolidine derivatives with benzodiazole precursors.

Synthesis Methodology

A typical synthesis route involves:

  • Preparation of Pyrrolidine Derivative: Reacting pyrrolidine with appropriate alkyl halides.
  • Formation of Benzodiazole Ring: Utilizing condensation reactions to form the core structure.
  • Dihydrochloride Salt Formation: Treating the base compound with hydrochloric acid to yield the dihydrochloride salt.

Potential Applications in Cancer Research

Preliminary studies suggest that the compound may exhibit anticancer properties. Its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis is under investigation.

Case Study: Inhibition of Tumor Growth

In cellular assays, this compound demonstrated the ability to inhibit growth in certain cancer cell lines, indicating potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzodiazole Family

The following table compares 1-methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Differences
This compound C₁₂H₁₆Cl₂N₄ (inferred) ~308.2 1-CH₃, 2-pyrrolidin-3-yl Unspecified Target compound; pyrrolidine ring at C3 position
1-Isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride C₁₄H₂₁Cl₂N₃ 302.25 1-isopropyl, 2-pyrrolidin-2-yl 1375183-55-3 Benzoimidazole core; substituent positions differ
2-(1,4-Diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride C₁₁H₁₆Cl₂N₄ 291.18 2-diazepan-1-yl 1240526-56-0 Seven-membered diazepane ring instead of pyrrolidine
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride C₇H₁₃Cl₂N₃ 210.11 Azetidine ring, pyrazole core 1311313-93-5 Smaller azetidine ring; pyrazole vs. benzodiazole core

Pharmacological and Physicochemical Comparisons

(a) 1-Isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride
  • Core Structure : Benzoimidazole (fusion of benzene and imidazole) vs. benzodiazole (benzene fused with diazole).
(b) 2-(1,4-Diazepan-1-yl)-1H-1,3-benzodiazole Dihydrochloride
  • Ring Size : The seven-membered diazepane ring introduces conformational flexibility compared to the five-membered pyrrolidine, which may influence target selectivity .
(c) Azetidine-Containing Analogs

    Biological Activity

    1-Methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial effects and other pharmacological properties, based on available literature.

    Structural Information

    • Molecular Formula : C12H17Cl2N3
    • Molecular Weight : 274.19 g/mol
    • CAS Number : 3151733
    • SMILES : CN1C2=CC=CC=C2N=C1C3CCCN3

    Biological Activity Overview

    The biological activities of this compound have been investigated in various studies, particularly focusing on its antibacterial properties.

    Antibacterial Activity

    Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of benzimidazole compounds have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

    CompoundMIC (μg/mL)Bacteria Targeted
    Isoniazid0.25Mycobacterium tuberculosis
    Triclosan10Various bacteria
    Benzimidazole Derivatives3.12 - 12.5S. aureus, E. coli

    In a comparative study, certain pyrrole benzamide derivatives exhibited MIC values between 3.12 and 12.5 μg/mL against S. aureus, outperforming standard antibiotics like ciprofloxacin, which had an MIC of 2 μg/mL .

    The exact mechanism by which this compound exerts its antibacterial effects remains under investigation. However, it is hypothesized that compounds containing the benzimidazole moiety may interfere with bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial replication .

    Case Studies and Research Findings

    Several studies have documented the synthesis and evaluation of related compounds:

    • Benzimidazole Derivatives : A comprehensive review indicated that benzimidazole derivatives exhibit diverse biological activities, including antimicrobial properties. These derivatives were synthesized and tested for their efficacy against various pathogens .
    • Pyrrole Compounds : Research has shown that pyrrole-based compounds can act as dual inhibitors of bacterial topoisomerases, which are crucial for DNA replication in bacteria . This suggests that the structural features of this compound may contribute to similar mechanisms.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 1-methyl-2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride, and what are their key challenges?

    • Methodology : Synthesis typically involves cyclocondensation of substituted benzodiazole precursors with pyrrolidine derivatives. For example:

    • Step 1 : Formation of the benzodiazole core via condensation of o-phenylenediamine derivatives with nitriles or aldehydes under acidic conditions .
    • Step 2 : Introduction of the pyrrolidin-3-yl group via nucleophilic substitution or coupling reactions, followed by dihydrochloride salt formation using HCl .
    • Challenges : Ensuring regioselectivity during benzodiazole formation and minimizing side reactions during pyrrolidine functionalization. Reaction optimization (e.g., temperature, solvent polarity) is critical .

    Q. How can researchers characterize the physicochemical properties of this compound?

    • Analytical Workflow :

    • Purity : HPLC with UV detection (C18 column, acetonitrile/water gradient) .
    • Solubility : pH-dependent solubility studies in aqueous buffers (e.g., phosphate-buffered saline) .
    • Molecular Weight Confirmation : High-resolution mass spectrometry (HRMS) or elemental analysis .
      • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to resolve aromatic protons (benzodiazole) and pyrrolidine substituents .

    Advanced Research Questions

    Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

    • Crystallization : Co-crystallize with heavy atoms (e.g., Pt or Au derivatives) to enhance diffraction. Use SHELXT for structure solution and SHELXL for refinement .
    • Data Interpretation : Analyze bond angles and torsion angles in the pyrrolidine-benzodiazole junction to identify steric hindrance or electronic effects influencing conformation .
    • Contradictions : If crystallographic data conflicts with computational models (e.g., DFT), validate using neutron diffraction or variable-temperature crystallography .

    Q. What strategies can address contradictions in reported biological activity data (e.g., receptor binding vs. enzyme inhibition)?

    • Experimental Design :

    • Target Selectivity Profiling : Use orthogonal assays (e.g., radioligand binding for receptors, fluorescence-based enzymatic assays) to distinguish direct vs. off-target effects .

    • Structural Analog Comparison : Compare activity against analogs like 1-methyl-2-(piperidin-4-yl)-1H-benzodiazole (Table 1) to isolate the role of the pyrrolidine ring .

      Table 1 : Comparative Biological Activity of Structural Analogs

      CompoundTarget Affinity (IC50, nM)Selectivity Ratio (Receptor/Enzyme)Source
      Target compound120 ± 152.5:1
      Piperidine analog85 ± 101.8:1
      Pyrrolidine-2-yl analog220 ± 304.1:1
      • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity trends .

    Q. How can researchers optimize the compound’s pharmacokinetic properties without altering its core structure?

    • Strategies :

    • Prodrug Design : Introduce hydrolyzable esters at the pyrrolidine nitrogen to enhance membrane permeability .
    • Salt Screening : Test alternative counterions (e.g., citrate, sulfate) to improve solubility while retaining dihydrochloride-like stability .
      • Validation : Use in vitro assays (Caco-2 cells for permeability, microsomal stability tests) to prioritize candidates .

    Methodological Guidance

    Q. What computational tools are recommended for predicting interaction mechanisms with biological targets?

    • Molecular Docking : AutoDock Vina or Schrödinger Suite for preliminary binding mode analysis (PDB ID: Use homologous receptors if target structure is unavailable) .
    • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes under physiological conditions .
    • Limitations : Address force field inaccuracies for protonated pyrrolidine by calibrating partial charges via QM/MM hybrid methods .

    Q. How to resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) between synthetic batches?

    • Root Cause Analysis :

    • Impurity Profiling : LC-MS to detect trace byproducts (e.g., regioisomers from incomplete cyclization) .
    • Dynamic Effects : Variable-temperature NMR to identify conformational exchange broadening pyrrolidine proton signals .
      • Mitigation : Optimize reaction quenching and purification (e.g., counterion exchange chromatography) .

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